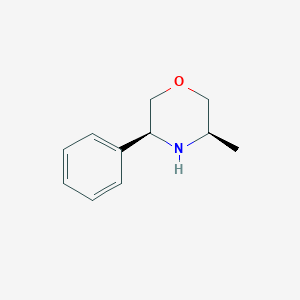(3R,5S)-3-methyl-5-phenylmorpholine
CAS No.:
Cat. No.: VC15774487
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15NO |
|---|---|
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | (3R,5S)-3-methyl-5-phenylmorpholine |
| Standard InChI | InChI=1S/C11H15NO/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |
| Standard InChI Key | CFYYZVBTTYROOE-MWLCHTKSSA-N |
| Isomeric SMILES | C[C@@H]1COC[C@@H](N1)C2=CC=CC=C2 |
| Canonical SMILES | CC1COCC(N1)C2=CC=CC=C2 |
Introduction
Structural and Stereochemical Characteristics
(3R,5S)-3-Methyl-5-phenylmorpholine belongs to the morpholine class of heterocyclic organic compounds, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The compound’s distinct stereochemistry arises from its two chiral centers at positions 3 and 5 of the morpholine ring:
-
Position 3: A methyl group (-CH₃) in the R configuration.
-
Position 5: A phenyl group (-C₆H₅) in the S configuration.
This stereochemical arrangement significantly influences its molecular interactions, particularly in enantioselective synthesis and receptor binding. The hydrochloride salt form (3R,5S)-3-methyl-5-phenylmorpholine hydrochloride (CAS: 1811515-76-0) is more commonly documented in commercial and research contexts, with a molecular formula of C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol . The base compound’s molecular formula is C₁₁H₁₅NO, yielding a calculated molecular weight of 177.25 g/mol after accounting for the hydrochloride component .
Physicochemical Properties
Limited experimental data are available for the pure base compound, but inferences can be drawn from its hydrochloride salt and analogous morpholine derivatives:
The stereochemistry at positions 3 and 5 may enhance solubility in organic solvents compared to non-chiral analogs, a critical factor in its utility as a synthetic intermediate.
Applications in Research and Industry
Pharmaceutical Intermediates
Morpholine derivatives are pivotal in drug design due to their bioavailability and ability to modulate pharmacokinetics. The 3-methyl-5-phenyl substitution pattern in this compound suggests potential as:
-
A chiral ligand in asymmetric catalysis.
-
A building block for kinase inhibitors or G protein-coupled receptor (GPCR) modulators.
Material Science
The phenyl group’s aromaticity and the morpholine ring’s polarity may contribute to applications in liquid crystal or polymer design, though specific studies are lacking.
Research Gaps and Future Directions
-
Stereochemical Impact: Comparative studies of (3R,5S) vs. other stereoisomers could elucidate structure-activity relationships.
-
Biological Screening: Prioritize assays for antimicrobial, anticancer, or neurological activity.
-
Process Optimization: Develop scalable synthetic routes to enable industrial adoption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume